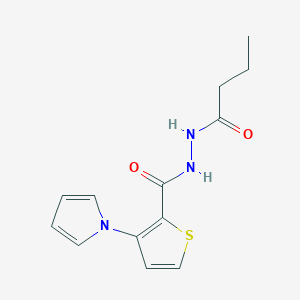
N'-butyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-butyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Material Applications
A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized, utilizing the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone, demonstrating high conductivity and electron mobility. This material significantly enhances the performance of inverted polymer solar cells (PSCs) by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface, thus improving power conversion efficiency (PCE) (Lin Hu et al., 2015).
Synthesis and Antibacterial Activity
Hydrazides were synthesized with significant antibacterial activity by treating corresponding 4-(1H-benzimidazol-2-yl)-1-phenyl(substituted phenyl)-2-pyrrolidinones with hydrazine monohydrate. This method showcases the potential for developing novel antibacterial agents through the preparation of pyrroles, pyrazoles, oxadiazoles, and triazoles (Artūras Peleckis et al., 2018).
Anticancer Applications
Cyclocondensation of α-oxohydrazonoyl halides with 1-(pyrrol-3-yl)-ethylidenethiosemicarbazide and thiocarbohydrazide, using chitosan-grafted-poly(4-vinylpyridine) as a novel catalyst under microwave irradiation, led to the synthesis of compounds with promising anticancer activity. These compounds, particularly 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives, showed notable efficacy against colon and liver carcinoma cell lines (S. M. Gomha et al., 2015).
Antioxidant and Antitumor Agents
The synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives revealed significant antitumor and antioxidant activity. Compounds synthesized from 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide exhibited promising pharmacological potential as antioxidant and antitumor agents (A. Abu‐Hashem et al., 2010).
Novel Optical Properties in Conducting Polymers
The synthesis of 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN) through a reaction involving hydrazide improved the yield and properties of the corresponding polymer. Spectroelectrochemical investigations demonstrated enhanced stability, lower band gap, and better long-term stability, indicating potential applications in advanced optical materials (Hakan Can Soyleyici et al., 2013).
Propiedades
IUPAC Name |
N'-butanoyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-5-11(17)14-15-13(18)12-10(6-9-19-12)16-7-3-4-8-16/h3-4,6-9H,2,5H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBILXUWWYUOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)
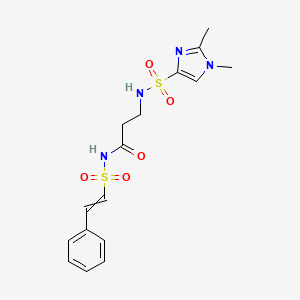
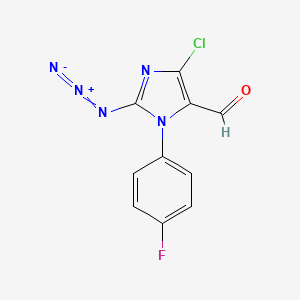
![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)
![6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2614207.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)
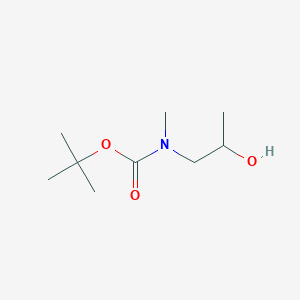
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)

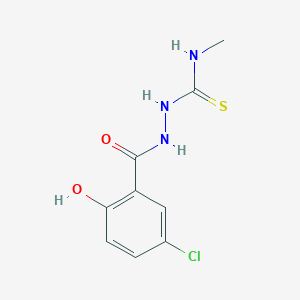
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2614220.png)
![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)
